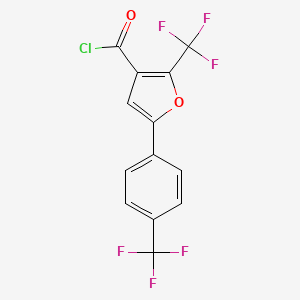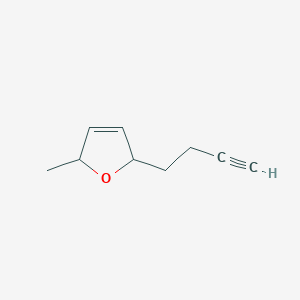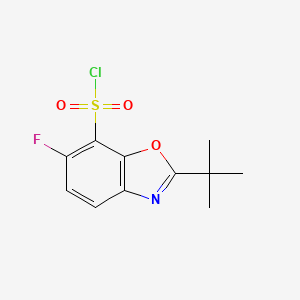
2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzoxazole core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED .
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Sulfonylation: : The sulfonyl chloride group can be introduced by reacting the benzoxazole derivative with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
-
Electrophilic Aromatic Substitution: : The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); often conducted in acidic media.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Substituted Benzoxazoles: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride has several scientific research applications, including:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents .
-
Material Science: : The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
-
Chemical Biology: : It is utilized in the design of chemical probes and molecular tools for studying biological processes and pathways.
-
Industrial Chemistry: : The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-bromobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-iodobenzo[d]oxazole-7-sulfonyl chloride
Uniqueness
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
特性
CAS番号 |
914638-39-4 |
|---|---|
分子式 |
C11H11ClFNO3S |
分子量 |
291.73 g/mol |
IUPAC名 |
2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3 |
InChIキー |
QWJPIYQQTWYGNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


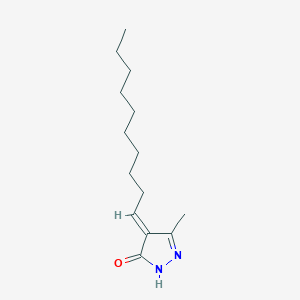
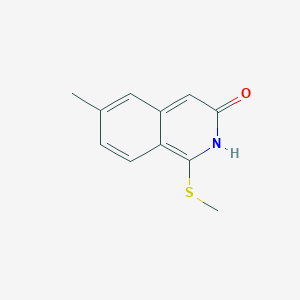
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
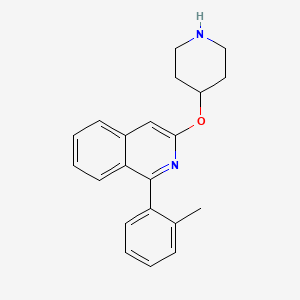

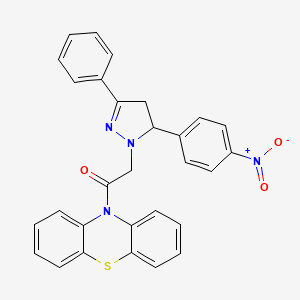
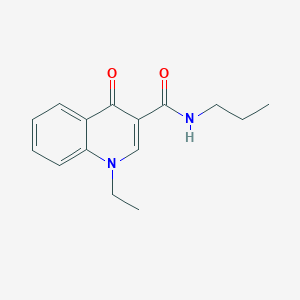

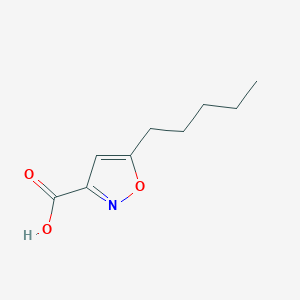

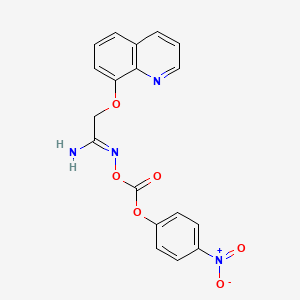
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
